molecular formula C14H27N3O9 B605847 Azido-PEG4-alpha-D-mannose CAS No. 1632372-86-1

Azido-PEG4-alpha-D-mannose

Cat. No.: B605847
CAS No.: 1632372-86-1
M. Wt: 381.38
InChI Key: AJCOHNWPGBTGTQ-DGTMBMJNSA-N
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Description

Azido-PEG4-alpha-D-mannose is a compound that consists of a polyethylene glycol (PEG) chain with four ethylene glycol units, an azide functional group, and an alpha-D-mannose moiety. This compound is primarily used as a linker in bioconjugation and drug delivery applications due to its unique chemical properties, which include high solubility, stability, and biocompatibility .

Mechanism of Action

Target of Action

Azido-PEG4-alpha-D-mannose is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The azide group in the compound enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The compound’s polyethylene glycol (peg) chain is known to improve solubility, stability, and biocompatibility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This could potentially enhance its efficacy in physiological environments.

Biochemical Analysis

Biochemical Properties

Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, therefore, plays a crucial role in the formation of these PROTACs, interacting with both the E3 ubiquitin ligase and the target protein to facilitate the degradation of the target protein .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the interaction between the E3 ubiquitin ligase and the target protein, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This allows it to bind to both the E3 ubiquitin ligase and the target protein, facilitating the degradation of the target protein .

Temporal Effects in Laboratory Settings

Given its role in the formation of PROTACs, it is likely that its effects would be observed over time as the target protein is degraded .

Metabolic Pathways

Given its role in the formation of PROTACs, it is likely that it interacts with enzymes involved in protein degradation .

Subcellular Localization

Given its role in the formation of PROTACs, it is likely that it is found in areas of the cell where protein degradation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-alpha-D-mannose is synthesized through a multi-step process that involves the conjugation of azide and alpha-D-mannose to a PEG4 chainThe final step involves the conjugation of alpha-D-mannose to the PEG4-azide intermediate using glycosylation reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-alpha-D-mannose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazoles, which are stable and versatile compounds used in various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its alpha-D-mannose moiety, which provides specific targeting capabilities for cells and tissues expressing mannose-binding proteins. This specificity makes it particularly useful in targeted drug delivery and bioconjugation applications .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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